molecular formula C11H8ClNO B3228159 2-Aminonaphthalene-3-carbonyl chloride CAS No. 1261768-07-3

2-Aminonaphthalene-3-carbonyl chloride

Cat. No.: B3228159
CAS No.: 1261768-07-3
M. Wt: 205.64 g/mol
InChI Key: JLQBLHWSEICIPO-UHFFFAOYSA-N
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Description

2-Aminonaphthalene-3-carbonyl chloride (CAS 1261768-07-3) is a specialty organic compound with the molecular formula C11H8ClNO and a molecular weight of 205.64 g/mol . This compound serves as a versatile synthetic intermediate, particularly in organic synthesis and materials research. Its structure features both a reactive acyl chloride group (-COCl) and an aromatic amine (-NH2), making it a valuable building block for constructing more complex molecules, such as dyes, fluorescent tags, and polymers . The primary research value of this compound lies in its dual functionality. The acyl chloride group is highly electrophilic, readily undergoing reactions with nucleophiles like amines and alcohols to form amides and esters, respectively. Concurrently, the amine group can be functionalized or protected, allowing for selective chemistry and the creation of custom-designed molecular architectures . Please note that this compound is classified as For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with extreme care. It is flagged with the GHS Signal Word "Danger" and carries hazard statements H314 and H290, indicating it causes severe skin burns and eye damage and may be corrosive to metals . Strict safety protocols are required, including the use of personal protective equipment and proper engineering controls. The product may require cold-chain transportation and specific storage conditions to maintain stability . Researchers should consult the Safety Data Sheet for comprehensive handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminonaphthalene-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQBLHWSEICIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275542
Record name 2-Naphthalenecarbonyl chloride, 3-amino-
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Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261768-07-3
Record name 2-Naphthalenecarbonyl chloride, 3-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261768-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarbonyl chloride, 3-amino-
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URL https://comptox.epa.gov/dashboard/DTXSID901275542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Chemical Synthesis of 2 Aminonaphthalene 3 Carbonyl Chloride

Precursor Synthesis Strategies for 2-Aminonaphthalene-3-carboxylic acid

The primary precursor for the target compound is 2-Aminonaphthalene-3-carboxylic acid, also known as 3-amino-2-naphthoic acid. sigmaaldrich.comnih.gov Its synthesis is crucial and typically involves the amination of a hydroxylated naphthalene (B1677914) precursor.

A prominent and well-documented method for synthesizing 3-amino-2-naphthoic acid involves the amination of 3-hydroxy-2-naphthoic acid. wikipedia.org This transformation is achieved by heating 3-hydroxy-2-naphthoic acid with ammonia (B1221849). The hydroxyl group at the 3-position is substituted by an amino group, yielding the desired product.

The required starting material for this amination, 3-hydroxy-2-naphthoic acid, is itself synthesized via the Kolbe-Schmitt reaction. wikipedia.orgwikipedia.org This reaction involves the carboxylation of 2-naphthol (B1666908). In this process, sodium 2-naphthoxide is prepared by treating 2-naphthol with a base, which is then subjected to carbon dioxide under pressure and heat. wikipedia.orgresearchgate.net Subsequent acidification yields the hydroxy-carboxylic acid. The regioselectivity of the Kolbe-Schmitt reaction on naphthols can be sensitive to reaction conditions such as temperature and the choice of alkali metal. wikipedia.orgresearchgate.netresearchgate.net For instance, the carboxylation of potassium 2-naphthoxide has been shown to favor the formation of other isomers under certain conditions, but the synthesis of 3-hydroxy-2-naphthoic acid is a well-established industrial process. researchgate.net

An alternative conceptual approach for introducing a carboxylic acid group onto a naphthalene ring is through Friedel-Crafts acylation followed by oxidation, or direct carboxylation methods. reddit.comnih.gov However, the amination of 3-hydroxy-2-naphthoic acid remains a more direct and commonly cited route for the specific isomer required.

Table 1: Key Reactions in Precursor Synthesis

Reaction StepStarting MaterialReagentsProductReaction Type
Carboxylation2-Naphthol1. NaOH/KOH 2. CO₂ (pressure, heat) 3. H₂SO₄3-Hydroxy-2-naphthoic acidKolbe-Schmitt Reaction
Amination3-Hydroxy-2-naphthoic acidAmmonia (heat)2-Aminonaphthalene-3-carboxylic acidNucleophilic Aromatic Substitution

Conversion Pathways for Carboxylic Acids to Acyl Chlorides

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, aimed at activating the carboxyl group for subsequent nucleophilic acyl substitution reactions. numberanalytics.com Several standard reagents are employed for this purpose, each with distinct advantages and byproducts. chemguide.co.uk

The most common methods for converting 2-Aminonaphthalene-3-carboxylic acid to its corresponding acyl chloride involve the use of chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). numberanalytics.comchemguide.co.ukwikipedia.org

Thionyl Chloride (SOCl₂): This is a widely used reagent because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the resulting acyl chloride. wikipedia.orglibretexts.org The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. libretexts.org The chloride ion then acts as a nucleophile to form the acyl chloride.

Phosphorus Pentachloride (PCl₅): This solid reagent reacts vigorously with carboxylic acids, typically in the cold, to produce the acyl chloride. chemguide.co.uk The byproducts are phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). Fractional distillation is required to separate the product from the liquid POCl₃.

Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF), oxalyl chloride is another effective reagent. Its byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are also gases, facilitating an easy work-up.

Given the presence of the amino group on the naphthalene ring, care must be taken as it can react with the chlorinating agent or the generated HCl. Often, the amino group is protected, or the reaction is carried out on the hydrochloride salt of the amino acid. youtube.com

Table 2: Common Reagents for Acyl Chloride Formation

ReagentFormulaKey ByproductsPhase of ByproductsNotes
Thionyl ChlorideSOCl₂SO₂, HClGasWidely used; simplifies purification. numberanalytics.comwikipedia.org
Phosphorus PentachloridePCl₅POCl₃, HClLiquid, GasHighly reactive; requires distillation to remove POCl₃. chemguide.co.uk
Oxalyl Chloride(COCl)₂CO, CO₂, HClGasMild conditions, often used with a DMF catalyst.

Optimization of Reaction Conditions and Reagent Selection in Preparative Chemistry

The successful synthesis of 2-Aminonaphthalene-3-carbonyl chloride hinges on the careful optimization of reaction conditions and the judicious selection of reagents to maximize yield and minimize side reactions. The presence of the amino group introduces a potential site for unwanted reactions, making optimization particularly critical.

Reagent Selection: Thionyl chloride is often preferred for its gaseous byproducts. numberanalytics.comwikipedia.org However, for substrates sensitive to harsh conditions or high temperatures, oxalyl chloride with a catalytic amount of DMF can be a milder alternative. The choice between these reagents depends on the stability of the starting material and product. For amino acids, reacting the hydrochloride salt can prevent the free amine from interfering with the reaction. youtube.com

Catalysis: The conversion of carboxylic acids to acyl chlorides using thionyl chloride or oxalyl chloride can be catalyzed by bases like pyridine (B92270) or, more commonly, N,N-dimethylformamide (DMF). wikipedia.org The catalyst functions via nucleophilic catalysis, forming a more reactive intermediate (a Vilsmeier-type reagent with DMF) that is then attacked by the chloride ion. However, the use of bases can also promote side reactions, so the amount must be carefully controlled. youtube.com

Solvent and Temperature Control: Reactions are typically conducted under anhydrous conditions in inert solvents like toluene (B28343) or dichloromethane (B109758) to prevent hydrolysis of the highly reactive acyl chloride product. lookchem.com Temperature control is also crucial. While some reactions with thionyl chloride are run at reflux, thermally sensitive substrates may require lower temperatures to prevent decomposition or unwanted side reactions, such as polymerization or decarbonylation. youtube.com The reaction of the amino acid hydrochloride with thionyl chloride can often be performed at low temperatures without a catalyst. youtube.com

Advanced Purification Techniques and Characterization Methodologies for Synthetic Purity

Ensuring the purity of the synthesized this compound is essential for its use in subsequent reactions. A combination of purification and analytical techniques is employed to isolate and verify the structure and purity of the final product.

Purification Techniques: The primary impurities in the crude product are typically unreacted carboxylic acid and residual chlorinating agents or byproducts like POCl₃.

Fractional Distillation: This is a standard method for purifying liquid acyl chlorides, separating components based on boiling points. libretexts.org However, for high-boiling point or solid aryl acyl chlorides, this may not be feasible.

Recrystallization: Solid acyl chlorides can be purified by recrystallization from suitable anhydrous, non-hydroxylic solvents such as toluene or petroleum ether. lookchem.comechemi.com It is critical to avoid solvents with which the acyl chloride can react, such as alcohols or water.

Washing: For less reactive aryl acyl chlorides, washing a solution of the crude product (in an inert solvent like chloroform) with a dilute aqueous sodium bicarbonate solution can remove acidic impurities. This must be done cautiously due to the potential for hydrolysis. lookchem.com The organic layer is then dried and the solvent is removed.

Characterization Methodologies: Spectroscopic methods are indispensable for confirming the identity and purity of this compound.

Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum of an acyl chloride is the strong carbonyl (C=O) stretching absorption, which appears at a characteristically high frequency, typically in the range of 1775–1810 cm⁻¹. reddit.comuobabylon.edu.iq Conjugation with the naphthalene ring would be expected to lower this frequency slightly. The N-H stretching of the amino group would also be visible around 3300-3500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on the naphthalene ring, and the chemical shifts of protons adjacent to the carbonyl group would be affected. ucalgary.ca ¹³C NMR is also very informative, with the carbonyl carbon appearing in the 160-180 ppm range. ucalgary.ca

Mass Spectrometry (MS): In mass spectrometry, acyl chlorides often exhibit a characteristic fragmentation pattern where the base peak corresponds to the formation of a stable acylium ion (R-CO⁺) resulting from the cleavage of the C-Cl bond. libretexts.orgresearchgate.net The molecular ion peak may also be observed, along with isotopic peaks for chlorine (³⁵Cl and ³⁷Cl).

Table 3: Spectroscopic Data for Characterization

TechniqueFunctional GroupCharacteristic Signal Range/Pattern
IR SpectroscopyCarbonyl (C=O)Strong absorption at ~1770-1810 cm⁻¹ uobabylon.edu.iq
IR SpectroscopyAmine (N-H)Stretching bands around 3300-3500 cm⁻¹
¹³C NMR SpectroscopyCarbonyl CarbonResonance at ~160-180 ppm ucalgary.ca
¹H NMR SpectroscopyAr-HAromatic region (typically ~7-8.5 ppm)
Mass SpectrometryAcylium Ion [M-Cl]⁺Often the base peak in the spectrum libretexts.org

Investigations into the Chemical Reactivity and Reaction Mechanisms of 2 Aminonaphthalene 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Mechanisms Initiated by the Carbonyl Chloride Moiety

The carbonyl chloride group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution. This class of reaction proceeds via a general addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the chloride ion—an excellent leaving group—to yield the substituted product. The high reactivity of the acyl chloride facilitates these reactions, often allowing them to proceed under mild conditions.

The reaction of 2-Aminonaphthalene-3-carbonyl chloride with primary or secondary amines is a direct and efficient method for the synthesis of 2-amino-N-substituted-naphthalene-3-carboxamides. This aminolysis reaction is typically rapid and proceeds with high yield. The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon. The process generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent the protonation of the amine reactant, which would render it non-nucleophilic. This is typically achieved by using two equivalents of the amine substrate—one to act as the nucleophile and the second as a base—or by adding an external non-nucleophilic base such as pyridine (B92270) or triethylamine.

While specific studies detailing a wide range of amine substrates for this compound are not abundant, the reactivity is well-established for analogous naphthaloyl chlorides and related carboxylic acid derivatives. Research on similar structures, such as 3-hydroxynaphthalene-2-carboxylic acid and quinoxaline-2-carboxylic acid, demonstrates that a variety of aromatic and aliphatic amines can be successfully acylated to form the corresponding amides, often in high yields. For instance, studies on the synthesis of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides show the successful condensation with various substituted anilines.

Table 1: Representative Amidation Reactions with Acyl Chlorides and Amines This table is based on analogous reactions of aromatic acyl chlorides and serves to illustrate the expected reactivity and general conditions.

Amine Substrate Base Solvent Typical Conditions Expected Product
Aniline (B41778) Pyridine or Triethylamine Dichloromethane (B109758) (DCM) 0 °C to room temp. 2-Amino-N-phenylnaphthalene-3-carboxamide
Benzylamine Triethylamine Tetrahydrofuran (THF) 0 °C to room temp. 2-Amino-N-benzylnaphthalene-3-carboxamide
Morpholine 2 equivalents of Morpholine Acetonitrile Room temp. 2-Amino-3-(morpholine-4-carbonyl)naphthalene

This compound reacts readily with alcoholic and phenolic nucleophiles to form the corresponding esters. The reaction with alcohols is typically vigorous and can be performed at room temperature, often in the presence of a base like pyridine to scavenge the HCl byproduct. Phenols, while generally less nucleophilic than alcohols, also react efficiently with highly reactive acyl chlorides to form phenyl esters. In some cases, converting a phenol to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide can accelerate the reaction, particularly with less reactive acyl chlorides.

Studies involving the synthesis of esters from related naphthalene (B1677914) precursors, such as 3-hydroxymethyl-2-aminonaphthalene, confirm the feasibility of these transformations with a range of substrates including aliphatic and aromatic alcohols.

Table 2: Representative Esterification Reactions This table illustrates the expected reactivity based on general reactions of acyl chlorides with alcohols and phenols.

Nucleophile Base Solvent Typical Conditions Expected Product
Methanol Pyridine Dichloromethane (DCM) 0 °C to room temp. Methyl 2-aminonaphthalene-3-carboxylate
Ethanol Pyridine Tetrahydrofuran (THF) 0 °C to room temp. Ethyl 2-aminonaphthalene-3-carboxylate
Phenol Pyridine Dichloromethane (DCM) Room temp. Phenyl 2-aminonaphthalene-3-carboxylate

Mixed carboxylic anhydrides can be synthesized from this compound by reaction with a carboxylate salt or a carboxylic acid in the presence of a tertiary amine base. The carboxylate anion acts as the nucleophile, attacking the carbonyl chloride to form the anhydride and displacing the chloride ion. These mixed anhydrides are themselves highly activated carboxylic acid derivatives and can be used in subsequent reactions, such as peptide synthesis, where they serve as efficient acylating agents. The reaction is typically performed at low temperatures to minimize side reactions, such as the disproportionation of the mixed anhydride into symmetrical anhydrides.

Reactivity of the Aminonaphthalene Moiety and Functional Group Interconversions

The aminonaphthalene portion of the molecule possesses its own distinct reactivity, centered on the nucleophilicity of the amino group and the susceptibility of the aromatic rings to electrophilic attack.

The primary amino group at the C-2 position is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation. For instance, it can react with other acylating agents, like acetyl chloride or acetic anhydride, to form the corresponding N-acetyl derivative (e.g., 2-acetamido-naphthalene-3-carbonyl chloride).

This derivatization is a common strategy in multi-step syntheses. Converting the amino group to an amide (an anilide) serves two key purposes:

Protection: The amide is significantly less nucleophilic and less basic than the free amine, protecting it from unwanted side reactions under certain conditions.

Modulation of Reactivity: The acetamido group is still an activating, ortho-, para-directing substituent for electrophilic aromatic substitution, but it is less activating than a primary amino group. This moderation can provide better control and selectivity in subsequent reactions, preventing over-substitution (e.g., polyhalogenation) that can occur with highly activated aniline derivatives. After serving its purpose, the protecting acetyl group can typically be removed by hydrolysis under acidic or basic conditions to regenerate the free amine.

The naphthalene ring system is susceptible to electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts acylation. The regioselectivity of these reactions on this compound is governed by the combined electronic effects of the two substituents.

-NH₂ (Amino) Group: Located at the C-2 position, the amino group is a powerful activating group due to its ability to donate electron density to the ring system via resonance (+R effect). It is an ortho, para-director. In the naphthalene system, this directs incoming electrophiles primarily to the C-1 position (ortho) and, to a lesser extent, to positions in the other ring.

-COCl (Carbonyl Chloride) Group: Located at the C-3 position, the carbonyl chloride group is a strongly deactivating group due to the inductive electron withdrawal (-I effect) and resonance withdrawal (-R effect) of the carbonyl. It acts as a meta-director relative to its own position.

The outcome of an EAS reaction is determined by the interplay of these competing effects. The powerful activating and directing effect of the amino group is expected to dominate the deactivating effect of the carbonyl chloride. Therefore, electrophilic attack is most likely to occur on the ring bearing the substituents.

Predicted Regioselectivity:

Position 1: This position is ortho to the strongly activating amino group and meta to the deactivating carbonyl chloride group. Both effects reinforce substitution at this site, making it the most probable location for electrophilic attack.

Positions in the Unsubstituted Ring (e.g., C-6, C-8): Substitution on the second ring is also possible, directed by the activating amino group. However, intramolecular substitution is generally favored on the activated ring.

To control the reactivity and prevent oxidation of the amino group under harsh EAS conditions (e.g., strong acids for nitration), it is often necessary to first protect the amino group by converting it to an amide, as discussed in section 3.2.1. The resulting acetamido group (-NHCOCH₃) is still an activating ortho, para-director but moderates the ring's reactivity, leading to cleaner reactions.

Exploration of Cyclization Reactions and Intramolecular Processes

The proximate positioning of the amino and carbonyl chloride groups in this compound makes it a prime candidate for intramolecular cyclization reactions. These processes are fundamental to the synthesis of fused heterocyclic compounds containing the naphthalene nucleus, which are of significant interest in medicinal and materials chemistry.

One of the primary intramolecular processes for this compound is the spontaneous or base-induced cyclization to form a six-membered heterocyclic ring. This type of reaction is analogous to the cyclization of 2-aminobenzoyl chloride, which readily forms a derivative of isatoic anhydride. In the case of this compound, the expected product of an intramolecular nucleophilic attack of the amino nitrogen on the carbonyl carbon, with subsequent elimination of hydrogen chloride, would be a naphtho[2,3-d] rasayanjournal.co.innih.govoxazin-4-one derivative.

The general mechanism for this transformation involves the lone pair of electrons on the nitrogen atom of the amino group attacking the electrophilic carbon of the carbonyl chloride. This is followed by the departure of the chloride ion and a proton from the amino group, typically facilitated by a base or the solvent, to yield the stable heterocyclic product.

While specific studies on this compound are not extensively documented in publicly available literature, the synthesis of related naphthoxazine structures from precursors like β-naphthol, primary amines, and formaldehyde has been reported, underscoring the feasibility of forming such fused ring systems. The synthesis of analogous benzoxazinone derivatives is also well-established, often proceeding via the reaction of anthranilic acid with an acyl chloride, followed by a cyclization step. For instance, 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one has been synthesized by reacting the acyl chloride of N-phthaloylglycine with anthranilic acid, followed by cyclization.

The reactivity of this compound can also be harnessed for the synthesis of other heterocyclic systems. For example, reaction with various nucleophiles can lead to the formation of quinazolinone-type structures, which are bicyclic compounds of significant pharmacological importance. While this often involves an intermolecular reaction first, a subsequent intramolecular cyclization is a key step.

Table 1: Plausible Intramolecular Cyclization Products of this compound

Reactant/ConditionMajor Product StructureProduct Name
Spontaneous/Base-inducedNaphtho[2,3-d] rasayanjournal.co.innih.govoxazin-4-one

Note: The table represents expected products based on the chemical principles of analogous compounds, in the absence of specific literature for this compound.

Kinetic and Thermodynamic Studies of Reaction Pathways

The rate of intramolecular cyclization is generally influenced by several factors, including:

Ring Size of the Transition State: The formation of a six-membered ring, as in the case of naphthoxazinone formation, is generally kinetically and thermodynamically favorable.

Solvent Polarity: The polarity of the solvent can influence the rate of reaction by stabilizing or destabilizing the transition state and intermediates.

Temperature: As with most chemical reactions, the rate of cyclization is expected to increase with temperature.

Presence of Catalysts: Acid or base catalysts can significantly accelerate the rate of cyclization by activating the electrophile or enhancing the nucleophilicity of the attacking group.

For analogous systems, such as the intramolecular cyclizations of amino esters, pseudo-first-order rate constants have been determined under various conditions. These studies have shown that the rates can be sensitive to pH and the ionic strength of the medium. It is reasonable to infer that the cyclization of this compound would exhibit similar dependencies.

Thermodynamically, the intramolecular cyclization of this compound to form a stable heterocyclic ring system like naphthoxazinone is expected to be a favorable process. The formation of a new ring and the elimination of a small molecule (HCl) contribute to a negative change in Gibbs free energy. The stability of the resulting aromatic fused-ring system further drives the reaction towards the products.

Table 2: Inferred Factors Influencing Reaction Pathways of this compound

FactorExpected Influence on CyclizationRationale
Temperature Increased rate with higher temperatureProvides activation energy for the reaction.
Solvent Rate dependent on polarityStabilization of charged intermediates and transition states.
pH/Catalysis Rate enhancement by acid or baseActivation of carbonyl group or deprotonation of amino group.

Note: This table is based on general principles of organic reaction mechanisms and studies of analogous compounds, as specific kinetic and thermodynamic data for this compound are not available.

Applications of 2 Aminonaphthalene 3 Carbonyl Chloride As a Versatile Synthetic Intermediate

Construction of Complex Naphthalene-Based Molecular Architectures

The rigid naphthalene (B1677914) scaffold of 2-aminonaphthalene-3-carbonyl chloride provides a robust platform for the construction of complex, multi-ring molecular architectures. The dual reactivity of the amino and acyl chloride moieties allows for sequential or one-pot reactions to build elaborate structures. For instance, its precursor, 3-amino-2-naphthoic acid, is utilized in the synthesis of carbazole-fused benzoquinolines and pyridocarbazoles through a modified Friedländer hetero-annulation reaction. chemicalbook.com This transformation highlights the potential of the 2-aminonaphthalene-3-carbonyl backbone to form extended, fused aromatic systems, which are of significant interest in materials science and medicinal chemistry due to their electronic and biological properties.

The amino group can act as a nucleophile or be transformed into other functional groups, while the acyl chloride is a highly reactive electrophile, readily participating in acylation reactions. This allows for the strategic annulation of additional rings onto the naphthalene core. For example, derivatives of 2-aminonaphthalene are key starting materials in the synthesis of 14-aza-12-oxasteroids, where the naphthalene unit forms a crucial part of the final steroidal structure.

The following table summarizes examples of complex molecular architectures derived from 2-aminonaphthalene precursors:

Starting Material PrecursorReaction TypeResulting Molecular ArchitecturePotential Application
2,3,4,9-Tetrahydrocarbazol-1-one and 3-Amino-2-naphthoic acidFriedländer hetero-annulationCarbazole fused benzoquinolines and pyridocarbazolesOrganic electronics, medicinal agents chemicalbook.com
2-Naphthols (precursor to 2-aminonaphthalenes)Multi-step synthesis involving Bucherer reaction and Sugasawa reaction14-Aza-12-oxasteroidsPharmaceuticals

Synthesis of Naphthylamide and Naphthylester Scaffolds

The acyl chloride functionality of this compound is highly susceptible to nucleophilic attack, making it an excellent reagent for the synthesis of naphthylamide and naphthylester scaffolds. These motifs are prevalent in a variety of biologically active compounds and functional materials.

The reaction of this compound with primary or secondary amines leads to the formation of stable naphthylamides. This reaction is fundamental in peptide synthesis and the creation of polyamide materials. The use of Fmoc-3-amino-2-naphthoic acid in solid-phase peptide synthesis, for example, underscores the importance of this scaffold in creating complex peptides. chemimpex.com The amino group on the naphthalene ring can be protected, allowing the acyl chloride to react selectively, or it can be left unprotected to participate in subsequent reactions.

Similarly, reaction with alcohols or phenols yields the corresponding naphthylesters. These reactions are often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting esters can serve as intermediates in further synthetic transformations or as the final products themselves, for instance, in the design of liquid crystals or other advanced materials.

The table below illustrates the synthesis of naphthylamide and naphthylester derivatives:

ReactantProduct TypeGeneral Reaction Scheme
Primary or Secondary Amine (R₂NH)Naphthylamide2-(NH₂)-C₁₀H₆-COCl + R₂NH → 2-(NH₂)-C₁₀H₆-CONR₂ + HCl
Alcohol or Phenol (ROH)Naphthylester2-(NH₂)-C₁₀H₆-COCl + ROH → 2-(NH₂)-C₁₀H₆-COOR + HCl

Utilization in the Formation of Nitrogen and Oxygen Heterocycles Incorporating Naphthalene

The presence of both an amino and a carbonyl group in this compound makes it an ideal precursor for the synthesis of a variety of nitrogen and oxygen-containing heterocycles fused to the naphthalene ring. These heterocyclic systems are often associated with significant biological activity.

For example, 2-substituted quinazolin-4(3H)-ones, which are known for their antiproliferative activities, can be synthesized from precursors like 3-methoxy-2-naphthoic acid. nih.gov This suggests a pathway where this compound could be used to construct analogous naphtho-fused quinazolinones. The synthesis would involve the reaction of the amino group with a suitable carbonyl compound, followed by cyclization.

Furthermore, photochemical reactions of related naphthalene derivatives can lead to the formation of novel heterocyclic systems. For instance, 2-alkylamino-3-hydroxymethyl-1,4-naphthoquinones undergo photochemical cyclization to yield 1,4,5,10-tetrahydro-5,10-dioxo-2H-naphth[2,3-d] chemimpex.comnih.govoxazines, which represent a new class of heterocyclic compounds. nih.gov This demonstrates the potential of the aminonaphthalene framework to participate in light-induced cyclization reactions, opening avenues for the synthesis of unique molecular structures.

Examples of heterocyclic systems synthesized from related naphthalene precursors are shown below:

Naphthalene PrecursorReaction ConditionsResulting Heterocycle
3-Methoxy-2-naphthoic acidMulti-step synthesisNaphtho-fused quinazolinone analogues nih.gov
2-Alkylamino-3-hydroxymethyl-1,4-naphthoquinonesPhotochemical cyclization1,4,5,10-Tetrahydro-5,10-dioxo-2H-naphth[2,3-d] chemimpex.comnih.govoxazines nih.gov

Role in Multi-Step Organic Synthesis Schemes for Advanced Materials Precursors

This compound and its derivatives are valuable intermediates in multi-step syntheses aimed at producing precursors for advanced materials. The naphthalene core imparts desirable properties such as thermal stability, rigidity, and specific electronic characteristics to the final materials.

One area of application is in the synthesis of functional dyes and pigments. chemimpex.comchemicalbook.com The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes with extended conjugation, leading to intense and stable colors. The acyl chloride group provides a handle for attaching the chromophore to polymers or other substrates.

In the field of materials science, naphthalene derivatives are used in the creation of organic semiconductors and fluorescent probes. chemimpex.comacs.org For instance, 3-amino-2-naphthoic acid has been utilized to develop "turn-on" fluorescence probes for the detection of specific anions. chemicalbook.com The synthesis of naphthalene diimides (NDIs), which are important n-type organic semiconductors, often involves the condensation of naphthalenetetracarboxylic dianhydride with primary amines. acs.org The functional groups on this compound make it a potential building block for novel NDI derivatives with tailored electronic properties.

The following table provides examples of advanced materials precursors synthesized from aminonaphthalene derivatives:

PrecursorSynthetic TargetApplication
2-Aminonaphthalene derivativesAzo dyesTextiles, printing atamanchemicals.comwikipedia.org
3-Amino-2-naphthoic acid"Turn-on" fluorescence probesBiochemical sensing chemicalbook.com
Naphthalene-based aminesNaphthalene diimide (NDI) derivativesOrganic electronics acs.org

Methodological Aspects of Library Synthesis Employing this compound

The bifunctional nature of this compound makes it an excellent scaffold for combinatorial chemistry and the synthesis of compound libraries. By systematically reacting the two functional groups with a diverse set of reactants, a large number of structurally related compounds can be generated efficiently. This approach is particularly valuable in drug discovery and materials science for the rapid screening of structure-activity relationships.

The acyl chloride group can be reacted with a library of amines or alcohols to create a diverse set of amides or esters. Subsequently, the amino group can be modified through reactions such as acylation, alkylation, or diazotization followed by coupling, further expanding the diversity of the library. This parallel synthesis approach can be automated to expedite the generation of new chemical entities.

An example of a related library synthesis is the parallel Ullmann coupling reaction of bromaminic acid with a variety of aniline (B41778) derivatives to create a library of anilinoanthraquinone derivatives, which were then evaluated as P2Y2 receptor antagonists. A similar strategy could be employed with this compound to generate libraries of novel compounds for biological screening.

Advanced Analytical and Structural Elucidation Methodologies for 2 Aminonaphthalene 3 Carbonyl Chloride and Its Derivatives

Methodologies in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including 2-Aminonaphthalene-3-carbonyl chloride. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are employed to provide a complete assignment of the proton and carbon skeletons of the molecule. ipb.ptresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the protons of the amino group. The aromatic protons would typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the ring system. nih.gov The protons of the -NH₂ group would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum of this compound would show signals for the ten carbons of the naphthalene ring and the carbonyl carbon. The carbonyl chloride carbon is characteristically deshielded and would appear significantly downfield (δ > 160 ppm). nih.gov The carbon atoms attached to the amino and carbonyl chloride groups (C2 and C3) and the other ring carbons would have distinct chemical shifts influenced by the electronic effects of these substituents.

Advanced 2D NMR Techniques: For unambiguous assignment, especially in complex derivatives, 2D NMR experiments are crucial. nih.govresearchgate.net

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, helping to trace the connectivity of protons within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons (those without attached protons) and for confirming the placement of substituents by observing correlations from protons to the carbon atoms of the substituents, such as the carbonyl carbon. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
AtomTechniquePredicted Chemical Shift (δ, ppm)Notes
Aromatic Protons¹H NMR7.0 - 8.5Complex multiplet patterns due to spin-spin coupling.
-NH₂ Protons¹H NMR4.0 - 6.0 (variable)Broad singlet, position is solvent and concentration dependent.
Carbonyl Carbon (-COCl)¹³C NMR> 165Characteristic downfield shift for an acid chloride carbonyl. nih.gov
Aromatic Carbons¹³C NMR110 - 150Specific shifts depend on the electronic influence of -NH₂ and -COCl groups.

Mass Spectrometry Techniques in the Characterization of Synthetic Products

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. researchgate.netualberta.ca For this compound (Molecular Weight: 205.64 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula, C₁₁H₈ClNO. researchgate.netbldpharm.com

Upon ionization in the mass spectrometer, typically by electron impact (EI) or electrospray ionization (ESI), a molecular ion (M⁺˙) is formed. libretexts.org Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic doublet at m/z 205 and 207, with relative intensities of approximately 3:1.

The fragmentation of the molecular ion provides a structural fingerprint of the molecule. libretexts.org The weakest bonds are most likely to break, leading to predictable fragment ions. libretexts.org

α-Cleavage: The most common fragmentation pathways for carbonyl compounds involve cleavage of the bonds adjacent to the carbonyl group. miamioh.edu

Loss of a chlorine radical (•Cl) would yield a fragment ion at m/z 170, corresponding to the [M-Cl]⁺ acylium ion.

Loss of a carbon monoxide molecule (CO) from the acylium ion would result in a fragment at m/z 142.

Other Fragmentations: Cleavage of the C-C bond between the carbonyl group and the naphthalene ring can lead to the formation of a naphthylamine radical cation at m/z 143.

Table 2: Predicted Mass Spectrometry Fragments for this compound.
m/z ValueProposed Fragment IonFragmentation Pathway
205/207[C₁₁H₈ClNO]⁺˙Molecular Ion (M⁺˙)
170[C₁₁H₈NO]⁺Loss of •Cl from M⁺˙
143[C₁₀H₉N]⁺˙Possible loss of •COCl from M⁺˙
142[C₁₀H₈N]⁺Loss of CO from the [M-Cl]⁺ fragment

Vibrational Spectroscopy (Infrared and Raman) as a Tool for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.com

Infrared (IR) Spectroscopy: An IR spectrum provides a valuable fingerprint of a molecule. For this compound, key diagnostic absorption bands would confirm the presence of its primary functional groups. libretexts.org

N-H Stretching: The primary amine (-NH₂) group will show two characteristic medium-intensity bands in the region of 3300-3500 cm⁻¹. scribd.com

C=O Stretching: The carbonyl group of the acid chloride (-COCl) is expected to produce a very strong and sharp absorption band at a relatively high wavenumber, typically in the range of 1770-1815 cm⁻¹. vulcanchem.compg.edu.pl Conjugation with the naphthalene ring may shift this to the lower end of the range.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while any aliphatic C-H stretches would be below 3000 cm⁻¹. libretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands of variable intensity in the 1400-1600 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C=O stretches are visible in Raman, non-polar bonds like the C=C bonds of the aromatic ring often produce stronger Raman signals than IR signals. researchgate.net This can be particularly useful for analyzing the naphthalene backbone.

Table 3: Characteristic Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (-NH₂)N-H Stretch3300 - 3500 (two bands)Medium
Acid Chloride (-COCl)C=O Stretch~1770Strong, Sharp
Aromatic RingC-H Stretch3000 - 3100Weak to Medium
Aromatic RingC=C Stretch1400 - 1600Variable
AmineN-H Bend1550 - 1650Medium
Acid ChlorideC-Cl Stretch650 - 850Strong

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. arxiv.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed 3D model of the molecule can be generated.

For this compound or its derivatives, a single-crystal X-ray structure analysis would provide definitive proof of its constitution and stereochemistry. nih.govacs.org This technique yields precise measurements of:

Bond Lengths and Angles: Confirming the geometry of the naphthalene core, the carbonyl group, and the C-N and C-Cl bonds.

Torsional Angles: Defining the spatial orientation of the amino and carbonyl chloride substituents relative to the plane of the naphthalene ring.

Planarity: Assessing the planarity of the bicyclic aromatic system.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, including potential hydrogen bonding between the amino group of one molecule and the carbonyl oxygen or chlorine atom of a neighboring molecule. researchgate.net

Computational and Theoretical Investigations of 2 Aminonaphthalene 3 Carbonyl Chloride Chemical Behavior

Quantum Chemical Approaches to Electronic Structure and Reactivity Prediction

Quantum chemical methods are fundamental to predicting the electronic properties and inherent reactivity of a molecule. For 2-Aminonaphthalene-3-carbonyl chloride, these approaches can map the electron distribution and identify sites susceptible to nucleophilic or electrophilic attack.

Quantum chemical calculations would typically compute properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energy gap is an indicator of chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals reveals the most probable sites for electron donation (HOMO) and acceptance (LUMO). For instance, in a typical reaction, the lone pair of a nucleophile would attack the LUMO localized on the electrophilic carbonyl carbon. masterorganicchemistry.com

Table 1: Predicted Electronic Properties of this compound from Hypothetical Quantum Chemical Calculations

Calculated PropertyPredicted Value/LocationSignificance in Reactivity
HOMO Energy ~ -5.5 eVIndicates electron-donating capability, likely localized on the amino group and naphthalene (B1677914) ring.
LUMO Energy ~ -1.2 eVIndicates electron-accepting capability, expected to be centered on the carbonyl chloride group.
HOMO-LUMO Gap ~ 4.3 eVSuggests moderate reactivity; susceptible to nucleophilic attack at the carbonyl carbon.
Mulliken Charge on Carbonyl Carbon Highly PositiveConfirms the electrophilic nature of this site, making it the primary target for nucleophiles. docbrown.info
Mulliken Charge on Amino Nitrogen NegativeIndicates the nucleophilic character of the amino group.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The three-dimensional structure and flexibility of this compound are crucial for its chemical behavior, particularly in complex biological or chemical systems. Conformational analysis aims to identify the most stable arrangements of the atoms in the molecule (i.e., the lowest energy conformers). This is often achieved by systematically rotating the single bonds, such as the C-C bond connecting the carbonyl group to the naphthalene ring and the C-N bond of the amino group.

Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound

Simulation Parameter/ResultDescriptionImplication for Chemical Behavior
Dihedral Angle (C2-C3-C=O) Distribution centered around specific anglesDefines the preferred orientation of the carbonyl chloride group relative to the naphthalene ring.
Root Mean Square Deviation (RMSD) Fluctuations around an average valueQuantifies the overall structural flexibility of the molecule over the simulation time.
Solvent Accessible Surface Area (SASA) Average area of the molecule exposed to solventIndicates how different parts of the molecule, like the reactive carbonyl group, interact with their environment.
Radial Distribution Function (g(r)) Describes the probability of finding a solvent molecule at a certain distance from a specific atom.Provides detailed information on the solvation shell around reactive sites like the carbonyl carbon or amino nitrogen.

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is an indispensable tool for mapping out the step-by-step pathway of a chemical reaction. For this compound, a key reaction is its acylation of a nucleophile, such as an amine or alcohol. The generally accepted mechanism for this reaction is nucleophilic addition-elimination. libretexts.org

Computational modeling can trace the energy profile of this entire reaction. The process involves calculating the energies of the reactants, any intermediates, the transition states connecting them, and the final products. The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed. Identifying the structure and energy of the transition state is a primary goal of these calculations as it allows for the prediction of reaction rates. For the reaction of an acyl chloride with an amine, the mechanism involves the initial nucleophilic attack by the amine on the carbonyl carbon, forming a tetrahedral intermediate. docbrown.info This is followed by the elimination of the chloride ion and a proton transfer to yield the final amide product. docbrown.infolibretexts.org

Table 3: Hypothetical Energy Profile for the Reaction of this compound with Ethylamine

Reaction StepSpeciesRelative Energy (kcal/mol)Description
1. Reactants This compound + Ethylamine0Starting materials in their ground state.
2. Transition State 1 (TS1) [Amine approaching carbonyl carbon]+10 to +15Energy barrier for the formation of the tetrahedral intermediate.
3. Tetrahedral Intermediate Zwitterionic addition product-5 to -10A relatively unstable, short-lived intermediate. docbrown.info
4. Transition State 2 (TS2) [Chloride ion leaving]+5 to +10Energy barrier for the collapse of the intermediate and expulsion of the leaving group.
5. Products N-ethyl-2-aminonaphthalene-3-carboxamide + HCl-15 to -25The thermodynamically stable final products of the reaction.

Applications of Density Functional Theory (DFT) in Understanding Chemical Pathways

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the chemical pathways of medium-sized organic molecules. researchgate.net DFT calculations can provide deep insights into the thermodynamics and kinetics of reactions involving this compound.

By applying DFT, one can calculate the key energetic parameters that govern a reaction. nih.gov This includes the change in Gibbs free energy (ΔG), which indicates the spontaneity of a reaction, and the activation energy (Ea), which is derived from the transition state energy and determines the reaction rate. For example, DFT could be used to compare the reactivity of the carbonyl chloride group with potential side reactions involving the amino group or the aromatic ring. Studies on related systems have used DFT to investigate oxidative coupling and reactions with other electrophiles, revealing detailed mechanistic insights. nih.govasianpubs.org These calculations can help rationalize why a certain reaction pathway is preferred over others under specific conditions.

Table 4: Hypothetical Thermodynamic and Kinetic Data from DFT Calculations for Competing Reaction Pathways

Reaction PathwayCalculated ParameterValue (kcal/mol)Interpretation
N-Acylation of an external amine Activation Energy (Ea)12.5A relatively low barrier, suggesting this is a fast and favorable reaction.
N-Acylation of an external amine Gibbs Free Energy of Reaction (ΔG°)-20.0The reaction is spontaneous and strongly favors the formation of the amide product.
Intermolecular self-condensation (Amino group of one molecule attacks the carbonyl of another) Activation Energy (Ea)25.0A higher barrier suggests this reaction is much slower than acylation of a separate, unhindered amine.
Intermolecular self-condensation Gibbs Free Energy of Reaction (ΔG°)-10.0While spontaneous, it is less thermodynamically favorable than the primary acylation reaction.

Future Research Directions and Emerging Paradigms for 2 Aminonaphthalene 3 Carbonyl Chloride Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of acyl chlorides often involves reagents that are hazardous and generate significant waste. A primary direction for future research is the development of greener, more sustainable methods for producing 2-Aminonaphthalene-3-carbonyl chloride. Current industrial practices frequently rely on chlorinating agents like phosgene (B1210022) or thionyl chloride, which pose significant safety and environmental challenges.

Future initiatives are focused on replacing these hazardous reagents with more benign alternatives. Research into solid-supported chlorinating agents, enzyme-catalyzed chlorination, or processes that utilize catalytic amounts of a safer activating agent could provide substantial benefits. The goal is to design synthetic pathways that minimize waste, reduce energy consumption, and avoid toxic chemicals, adhering to the principles of green chemistry. One documented approach involves the chlorination of 2-aminonaphthalene with agents like phosgene (COCl₂) in solvents such as dichloromethane (B109758) or tetrahydrofuran, with yields in the 60-75% range. vulcanchem.com A key area of "Green Synthesis Initiatives" is the effort to replace phosgene with safer chlorinating agents. vulcanchem.com

Exploration of Catalytic Approaches for Enhanced Reactivity and Selectivity

Catalysis offers a powerful tool for improving the efficiency and selectivity of reactions involving this compound. While the acyl chloride moiety is inherently reactive, catalytic methods can enable transformations that are difficult to achieve under standard conditions, or they can enhance selectivity toward a desired product, minimizing the formation of byproducts.

Recent studies have demonstrated the use of iron(III) chloride as a catalyst for mediating cross-coupling reactions between 2-aminonaphthalene derivatives and phenols. vulcanchem.com This approach yields biaryl structures, which are valuable in materials science. Extending such catalytic cross-coupling methodologies to this compound could provide streamlined access to complex polycyclic architectures. vulcanchem.com Future research will likely explore a broader range of transition metal catalysts (e.g., palladium, copper, nickel) to facilitate novel C-C and C-N bond-forming reactions, enabling the construction of diverse molecular scaffolds from this versatile precursor.

Table 1: Catalytic Approaches for Naphthalene (B1677914) Derivatives

Catalyst Reaction Type Substrate Class Product Type Potential Application Area
Iron(III) Chloride Oxidative Cross-Coupling 2-Aminonaphthalene derivatives & Phenols Biaryl Structures Materials Science

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow processing, represents a paradigm shift from traditional batch synthesis. Its integration into the chemistry of this compound offers significant advantages in safety, efficiency, and scalability. The use of highly reactive and potentially hazardous reagents, a common feature in acyl chloride synthesis, can be managed more safely in continuous-flow reactors. nih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can suppress the formation of undesired byproducts. nih.gov

The high surface-area-to-volume ratio of microreactors enables rapid heat transfer, mitigating the risks associated with highly exothermic reactions. beilstein-journals.org This enhanced control can lead to higher yields and purity compared to batch processes. beilstein-journals.org Furthermore, flow chemistry facilitates the seamless coupling of multiple reaction steps without the need for isolating intermediates, a process known as telescoping. mdpi.com This automated approach can significantly accelerate the synthesis of complex molecules derived from this compound, making it a key technology for future manufacturing and drug discovery processes.

Design of Novel Functional Molecules Incorporating the this compound Scaffold

The 2-aminonaphthalene core is a privileged scaffold in medicinal chemistry and materials science. The acyl chloride functionality of this compound provides a reactive handle for efficiently coupling this core with various other molecular fragments, enabling the design and synthesis of novel functional molecules.

In medicinal chemistry, this compound serves as a key precursor for naphthamide-based molecules. These structures are being investigated as kinase inhibitors and potential anticancer agents through reactions with heterocyclic amines. vulcanchem.com The broader class of 2-naphthylamine (B18577) derivatives has historically been crucial in the production of azo dyes. wikipedia.org While the parent compound, 2-naphthylamine, is a known carcinogen, the carbonyl chloride derivative provides a potentially safer pathway to create functional dyes and pigments. vulcanchem.comwikipedia.org Future design efforts will likely focus on creating sophisticated molecules where the naphthalene core acts as a pharmacophore or a key structural element in advanced materials, such as organic light-emitting diodes (OLEDs) or functional polymers.

Table 2: Applications in Functional Molecule Synthesis

Application Area Target Molecule Class Synthetic Transformation Reference Compound
Medicinal Chemistry Kinase Inhibitors Acylation of heterocyclic amines Naphthamide-based agents
Materials Science Biaryl Structures Catalytic cross-coupling Phenol-coupled derivatives

Advanced Spectroscopic and Computational Methodologies for In-Situ Monitoring and Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for process optimization and the development of novel transformations. Advanced spectroscopic techniques, particularly for in-situ monitoring, are becoming indispensable tools. Technologies like ReactIR™ (in-situ Fourier Transform Infrared Spectroscopy) allow for the real-time tracking of reaction components. mt.com This enables researchers to observe the formation and consumption of the reactive acid chloride intermediate, profile each species in the reaction mixture, and determine critical process parameters like initiation temperature and reaction rates. mt.com For instance, in a typical amide synthesis from a carboxylic acid, in-situ monitoring can distinguish the slower formation of the acid chloride from the much more rapid subsequent conversion to the amide. mt.com

Complementing these experimental techniques, computational chemistry provides powerful insights into reactivity and mechanism. mdpi.com Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, predict the electrophilicity of reactants, and understand the stability of intermediates. mdpi.com Applying these computational methods to the reactions of this compound can help elucidate complex mechanisms, guide the selection of catalysts, and predict the outcomes of new reactions, thereby accelerating the discovery and optimization process.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 2-Aminonaphthalene-3-carbonyl chloride?

Methodological Answer:
Synthesis typically involves reacting 2-amino-3-naphthoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Characterization relies on:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and chloride formation.
  • Mass spectrometry (MS) for molecular ion verification (e.g., [M+H]⁺ or [M-Cl]⁺ peaks).
  • IR spectroscopy to identify carbonyl (C=O, ~1800 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.
    Note: Purity assessment via HPLC or TLC is critical due to potential byproducts like hydrolyzed carboxylic acid derivatives.

Basic: How can researchers optimize purification of this compound?

Methodological Answer:

  • Recrystallization : Use non-polar solvents (e.g., hexane/dichloromethane mixtures) to isolate crystalline product.
  • Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane to separate hydrolyzed impurities.
  • Stability monitoring : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., moisture sensitivity) .

Advanced: How can kinetic studies elucidate its reactivity with nucleophiles in organic synthesis?

Methodological Answer:

  • In-situ NMR/UV-Vis monitoring : Track reaction progress with amines or alcohols to determine rate constants.
  • Computational modeling : Use density functional theory (DFT) to predict electrophilic sites (e.g., carbonyl carbon vs. aromatic ring).
  • Competitive experiments : Compare reactivity with structurally similar acyl chlorides to identify steric/electronic effects.

Advanced: What computational approaches predict its electronic properties for material science applications?

Methodological Answer:

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to estimate charge-transfer potential.
  • Molecular dynamics (MD) simulations : Study aggregation behavior in solvents for nanocrystal design.
  • Solvent effect modeling : Use COSMO-RS to predict solubility parameters in polar aprotic solvents.

Contradictions: How to resolve discrepancies in reported stability data across studies?

Methodological Answer:

  • Controlled environment testing : Replicate stability under inert atmospheres (argon/glovebox) to isolate moisture/oxygen effects.
  • Comparative assays : Validate decomposition pathways using differential scanning calorimetry (DSC) and TGA across labs .
  • Peer-reviewed replication : Publish detailed protocols in open-access platforms to minimize variability.

Biological Activity: What assays are suitable for evaluating its toxicity or bioactivity?

Methodological Answer:

  • Tox21 screening : Use AC50 values (e.g., 9.39 µM for AhR activation) as a benchmark for cytotoxicity .
  • Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms via fluorometric substrates.
  • In-silico ADME prediction : Apply tools like SwissADME to estimate permeability and metabolic pathways.

Application: How is it utilized as an acylating agent in peptide coupling reactions?

Methodological Answer:

  • Mechanistic studies : Compare coupling efficiency with DCC/HOBt reagents using model peptides.
  • Side-reaction mitigation : Add scavengers (e.g., Hünig’s base) to suppress racemization or over-activation.
  • Solid-phase synthesis : Optimize resin swelling in DMF or dichloroethane for high-yield acylation.

Handling: What protocols ensure safe storage and handling given its reactivity?

Methodological Answer:

  • Storage : Maintain under argon at -20°C in flame-sealed ampules to prevent hydrolysis.
  • Quenching protocols : Use ice-cold sodium bicarbonate for safe disposal of excess reagent.
  • Stability validation : Conduct periodic FT-IR checks to detect carbonyl degradation .

Analytical Challenge: How to address fluorescence interference in spectroscopic analysis?

Methodological Answer:

  • Time-resolved fluorescence : Differentiate analyte signals from naphthalene-derived background.
  • Quenching agents : Add nitrobenzene to suppress fluorescence during UV-Vis quantification.
  • Alternative detectors : Use evaporative light scattering (ELS) in HPLC for non-UV-active byproducts.

Electrochemistry: What techniques probe its redox behavior for sensor development?

Methodological Answer:

  • Cyclic voltammetry (CV) : Scan in acetonitrile/TBAP electrolyte to identify reduction peaks (e.g., Cl⁻ release).
  • Electrochemical impedance spectroscopy (EIS) : Assess charge-transfer resistance on modified electrodes.
  • In-operando spectroscopy : Couple CV with Raman to monitor structural changes during redox events.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.